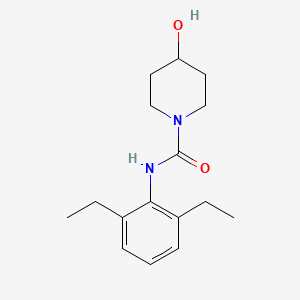
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea, also known as Flumioxazin, is a herbicide that belongs to the family of N-phenylureas. It is a systemic herbicide that is used to control weeds in a variety of crops, including soybeans, cotton, peanuts, and fruits. Flumioxazin is known for its excellent residual activity, which means that it can provide long-lasting weed control.
Mécanisme D'action
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea works by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is essential for the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea has been shown to have a range of biochemical and physiological effects on plants. It can inhibit chlorophyll synthesis, disrupt cell membranes, and interfere with the production of reactive oxygen species. These effects ultimately lead to the death of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea in lab experiments is its excellent residual activity. This means that it can provide long-lasting weed control, which is important for experiments that require a prolonged period of time. However, one of the limitations of using 1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea is that it can be toxic to some plant species, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea. One area of research could focus on the development of new formulations that are more effective and environmentally friendly. Another area of research could focus on the use of 1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea in combination with other herbicides to improve weed control. Additionally, research could be done to investigate the effects of 1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea on soil microorganisms and other non-target organisms.
Méthodes De Synthèse
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea is synthesized through a multi-step process that involves the reaction of 2-fluoro-5-methylphenylamine with propargyl alcohol, followed by the reaction with phosgene and then reaction with the potassium salt of N-ethyl-N-(2-hydroxypropyl)carbamate. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including those that are resistant to other herbicides. 1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea is also known for its low toxicity to non-target organisms, making it an environmentally friendly herbicide.
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-3-6-13-11(15)14-10-7-8(2)4-5-9(10)12/h3-5,7H,1,6H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTJWFIJEVRBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-methylphenyl)-3-prop-2-enylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)

![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)




![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)